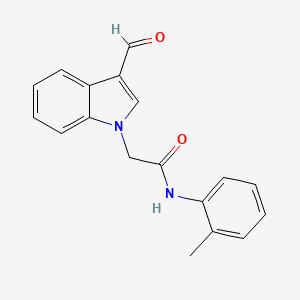
2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core with a formyl group at the 3-position and an acetamide linkage to an o-tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The formyl group can be introduced at the 3-position of the indole ring using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.
Acetamide Formation: The final step involves the reaction of the formylated indole with o-toluidine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: 2-(3-Carboxy-1H-indol-1-yl)-N-(o-tolyl)acetamide.
Reduction: 2-(3-Hydroxymethyl-1H-indol-1-yl)-N-(o-tolyl)acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The formyl group and acetamide linkage may play roles in binding to specific molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Formyl-1H-indol-1-yl)acetamide: Lacks the o-tolyl group, which may affect its biological activity and chemical reactivity.
N-(o-Tolyl)acetamide: Lacks the indole core, which is crucial for many of the biological activities associated with indole derivatives.
3-Formylindole: A simpler structure that may serve as a precursor in the synthesis of more complex indole derivatives.
Uniqueness
2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is unique due to the combination of the indole core, formyl group, and acetamide linkage to an o-tolyl group. This unique structure may confer specific biological activities and chemical reactivity not found in simpler or structurally different compounds.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-(3-formylindol-1-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h2-10,12H,11H2,1H3,(H,19,22) |
Clave InChI |
IHFPRICXRXAIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
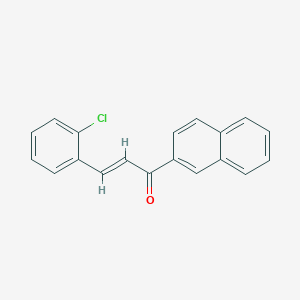


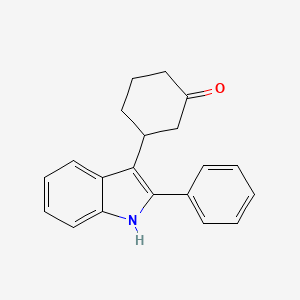
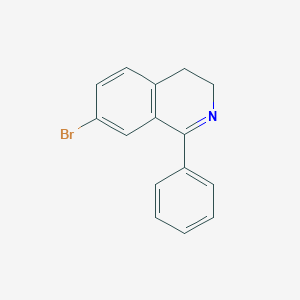


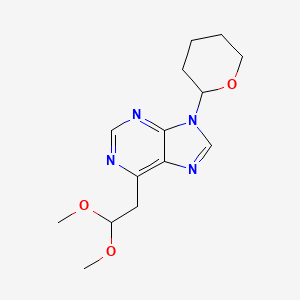


![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
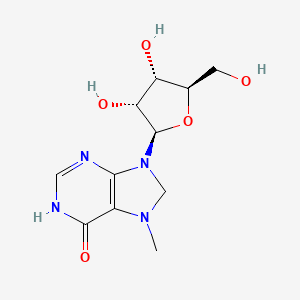
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)
